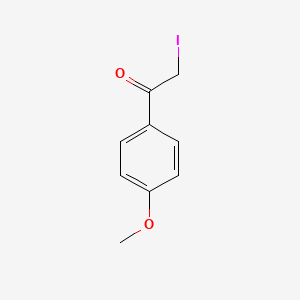

Ethanone, 2-iodo-1-(4-methoxyphenyl)-

Description

This compound belongs to the class of α-haloketones, which are characterized by the presence of a halogen atom on the carbon adjacent to a carbonyl group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a powerful tool for chemists. The presence of the methoxy (B1213986) group on the phenyl ring further influences its electronic properties and reactivity.

A common synthetic route to Ethanone (B97240), 2-iodo-1-(4-methoxyphenyl)- involves a Finkelstein-type reaction. In a typical procedure, 2-bromo-1-(4'-methoxy-phenyl)-ethanone is heated at reflux with an excess of potassium iodide in acetone (B3395972). prepchem.com The reaction proceeds via nucleophilic substitution, where the iodide ion displaces the bromide ion, yielding the desired product in good yield after purification. prepchem.com

Table 1: Physicochemical Properties of Ethanone, 2-iodo-1-(4-methoxyphenyl)-

| Property | Value |

|---|---|

| CAS Number | 80336-72-7 |

| Molecular Formula | C9H9IO2 |

| Molecular Weight | 276.071 g/mol |

| Melting Point | 61-65 °C |

| Boiling Point | 346 °C at 760 mmHg |

| Density | 1.685 g/cm³ |

| Refractive Index | 1.598 |

Data sourced from multiple chemical suppliers. letopharm.comechemi.com

Acetophenone and its derivatives are a cornerstone in organic synthesis, often serving as starting materials for a wide range of pharmaceuticals, fragrances, and agrochemicals. nih.gov Their chemical utility is largely dictated by the reactivity of the carbonyl group and the adjacent α-carbon.

The introduction of a halogen, such as iodine, at the α-position, as in Ethanone, 2-iodo-1-(4-methoxyphenyl)-, significantly enhances the electrophilicity of this carbon atom. The structure of α-haloketones possesses two adjacent electrophilic centers: the carbonyl carbon and the α-halocarbon. mdpi.com This dual electrophilicity makes these compounds highly valuable building blocks for constructing more complex molecules. mdpi.com The iodine atom, being a good leaving group, makes the α-carbon highly susceptible to nucleophilic attack, facilitating a variety of substitution reactions that are fundamental to synthetic design.

Halogenated acetophenones, including α-bromo, α-chloro, and α-iodo derivatives, are recognized as crucial precursors in the synthesis of diverse and complex heterocyclic compounds containing nitrogen, sulfur, and oxygen. mdpi.comresearchgate.net Many of these resulting heterocycles exhibit significant biological and pharmacological activity. mdpi.comresearchgate.net

The synthetic value of these compounds has been demonstrated extensively in the literature. mdpi.com They are key intermediates for producing a number of important pharmaceutical compounds. mdpi.comresearchgate.net The reactivity of the α-halo group allows for the facile introduction of various functionalities, enabling the construction of intricate molecular frameworks. For example, the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with phenols is a known method to form α-aryloxyketone derivatives, which are themselves important structural motifs. rsc.org This highlights the general utility of α-haloacetophenones as versatile synthons in the strategic design and synthesis of new organic molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80336-72-7 |

|---|---|

Molecular Formula |

C9H9IO2 |

Molecular Weight |

276.07 g/mol |

IUPAC Name |

2-iodo-1-(4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H9IO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 |

InChI Key |

WKOMPGVMEHWAQR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CI |

Origin of Product |

United States |

Synthetic Methodologies for Ethanone, 2 Iodo 1 4 Methoxyphenyl

Direct Iodination Strategies of 4-Methoxyphenyl (B3050149) Acetone (B3395972) Scaffolds

Direct α-iodination of 4-Methoxyacetophenone presents an efficient and atom-economical approach to synthesize Ethanone (B97240), 2-iodo-1-(4-methoxyphenyl)-. This strategy involves the direct introduction of an iodine atom at the carbon atom adjacent to the carbonyl group (the α-position) of the 4-methoxyacetophenone substrate.

Regioselective Alpha-Iodination of Acetophenone Moiety

The key challenge in the direct halogenation of aryl alkyl ketones is achieving regioselectivity. For 4-methoxyacetophenone, iodination can potentially occur at the α-position of the acetyl group or on the activated aromatic ring. Research has focused on developing methods that selectively target the α-methyl group. The presence of the carbonyl group activates the adjacent α-protons, making them susceptible to removal and subsequent electrophilic attack by an iodinating agent. Various reagent systems have been developed to ensure that iodination occurs exclusively at this α-position, yielding the desired α-iodo ketone. organic-chemistry.orgarkat-usa.org For instance, methods utilizing molecular iodine in combination with an oxidizing agent or a catalyst in a suitable solvent have proven highly effective in achieving this selective transformation. organic-chemistry.orgorganic-chemistry.org

Optimization of Reagent Systems and Reaction Conditions

The efficiency and selectivity of the direct α-iodination of 4-methoxyacetophenone are highly dependent on the choice of reagents and the specific reaction conditions employed. Optimization studies have explored various iodinating systems, solvents, temperatures, and reaction times to maximize the yield of Ethanone, 2-iodo-1-(4-methoxyphenyl)- while minimizing side reactions.

A common and effective strategy for the α-iodination of ketones involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant's role is to convert I₂ into a more potent electrophilic iodine species (I⁺), or to reoxidize the iodide byproduct (I⁻) back to I₂, making the process more atom-efficient.

One such system employs a combination of copper(II) oxide (CuO) and iodine in methanol (B129727). organic-chemistry.orgthieme-connect.com In this system, CuO acts as a catalyst to generate the reactive iodonium (B1229267) ion and also serves as a base to neutralize the hydrogen iodide (HI) formed during the reaction. organic-chemistry.org Optimal conditions for the iodination of p-methoxyacetophenone were found to be refluxing in methanol for one hour, which resulted in a near-quantitative yield (99%). thieme-connect.com

Another environmentally friendly approach utilizes the urea-hydrogen peroxide (UHP) adduct as a solid and stable oxidant. rsc.orgnih.govorganic-chemistry.org This method can be performed under solvent-free conditions, where a stoichiometric ratio of 1:1:1 of the ketone, iodine, and UHP is effective for the side-chain iodination of methoxy-substituted acetophenones. rsc.orgnih.gov Hydrogen peroxide itself, often in aqueous form, has also been used with an acid catalyst to activate molecular iodine for the α-iodination of various ketones. researchgate.net

Table 1: Comparison of Direct Iodination Methods for 4-Methoxyacetophenone

| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| I₂ / CuO | Methanol | Reflux (65°C) | 1 | 99 | organic-chemistry.org, thieme-connect.com |

| I₂ / Urea-H₂O₂ | Solvent-free | Not specified | Not specified | High | rsc.org, nih.gov |

| I₂ / aq. H₂O₂ | Methanol | Reflux | Not specified | High | researchgate.net |

The pH of the reaction medium plays a critical role in the mechanism and rate of ketone iodination.

Acidic Media: In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. The first step, which is rate-determining, is the acid-catalyzed tautomerization of the ketone to its enol form. docbrown.infojocpr.com This enol then rapidly reacts with the electrophilic iodine. The rate of the reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the iodine concentration (zero-order with respect to iodine). docbrown.infojocpr.com

Basic and Neutral Media: Base-catalyzed iodination proceeds through an enolate intermediate. However, this method can be difficult to control for mono-iodination and often leads to the haloform reaction in methyl ketones. The use of neutral or mildly basic conditions, such as those provided by the I₂/CuO system, offers a significant advantage. organic-chemistry.org Copper(II) oxide not only catalyzes the reaction but also acts as an acid scavenger, neutralizing the HI byproduct. This prevents the medium from becoming strongly acidic and avoids potential side reactions, contributing to higher yields and cleaner products. organic-chemistry.orgorganic-chemistry.org

Mechanistic Considerations in Direct Iodination Pathways

The mechanism of direct α-iodination of 4-methoxyacetophenone hinges on the formation of a nucleophilic enol or enolate intermediate, which then attacks an electrophilic iodine species.

Under acidic conditions, the carbonyl oxygen is first protonated by the acid catalyst. A base (like water) then removes an α-proton, leading to the formation of an enol. This enol, with its electron-rich C=C double bond, acts as a nucleophile and attacks molecular iodine in a subsequent fast step to yield the α-iodinated ketone after deprotonation. docbrown.info

In the I₂/CuO system, the mechanism is thought to involve CuO playing multiple roles. It facilitates the formation of the active electrophilic iodonium species (I⁺) from molecular iodine. It also acts as a base, promoting the formation of the enol or enolate from the ketone. Finally, it neutralizes the HI produced and can reoxidize the resulting iodide (I⁻) back to I₂, completing a catalytic cycle. organic-chemistry.org

Precursor-Based Synthetic Routes

An alternative to direct iodination is the synthesis of Ethanone, 2-iodo-1-(4-methoxyphenyl)- from a precursor that already contains a leaving group at the α-position. A prominent example of this approach is a halogen exchange reaction, often referred to as a Finkelstein reaction.

In this method, 2-bromo-1-(4-methoxyphenyl)ethanone serves as the starting material. This α-bromo ketone is treated with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in a suitable solvent like acetone. prepchem.com The iodide ion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the desired 2-iodo-1-(4-methoxyphenyl)ethanone. The reaction is driven to completion by the precipitation of the less soluble potassium bromide or sodium bromide in acetone. One reported procedure involves refluxing 2-bromo-1-(4-methoxyphenyl)ethanone with potassium iodide in acetone for 3 hours, achieving an 80% yield of the final product. prepchem.com

Table 2: Precursor-Based Synthesis of Ethanone, 2-iodo-1-(4-methoxyphenyl)-

| Precursor | Reagents | Solvent | Conditions | Yield (%) | Reference |

| 2-bromo-1-(4-methoxyphenyl)ethanone | Potassium Iodide (KI) | Acetone | Reflux, 3h | 80 | prepchem.com |

Nucleophilic Substitution Approaches from Related Halogenated Precursors (e.g., Fluoro-Analogues)

One of the most direct and widely employed methods for the synthesis of α-iodo ketones is through the nucleophilic substitution of other halogens. The Finkelstein reaction, a classic S\textsubscript{N}2 reaction, is particularly well-suited for this transformation. This reaction typically involves treating an alkyl halide with an excess of an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. The success of the reaction is often driven by the precipitation of the less soluble alkali metal chloride or bromide, thus shifting the equilibrium towards the desired iodo product.

While the reaction is most commonly performed with α-chloro or α-bromo ketones due to the better leaving group ability of chloride and bromide compared to fluoride, the conversion of α-fluoro ketones to their iodo-analogues is also feasible, albeit generally slower. The greater strength of the C-F bond compared to other carbon-halogen bonds necessitates more forcing reaction conditions.

A typical procedure for the synthesis of Ethanone, 2-iodo-1-(4-methoxyphenyl)- involves the reaction of its bromo-analogue, 2-bromo-1-(4-methoxyphenyl)ethanone, with potassium iodide in acetone. The mixture is heated at reflux, and upon completion, the product is isolated by extraction after an aqueous workup. This method provides good yields of the desired α-iodo ketone.

Table 1: Synthesis of Ethanone, 2-iodo-1-(4-methoxyphenyl)- via Nucleophilic Substitution

| Starting Material | Reagent | Solvent | Conditions | Yield |

| 2-bromo-1-(4-methoxyphenyl)ethanone | Potassium Iodide | Acetone | Reflux | 80% |

Acylation Strategies Involving Iodinated Aromatic Amines

Although less conventional, the synthesis of α-iodo acetophenones could theoretically proceed through the acylation of an iodinated aromatic precursor. This approach would involve a Friedel-Crafts acylation or a related reaction. In this hypothetical pathway, an iodinated aniline (B41778) derivative, such as 4-iodoanisole, could be acylated with a suitable acylating agent.

However, the direct Friedel-Crafts acylation of anilines is often problematic due to the coordination of the Lewis acid catalyst with the lone pair of the nitrogen atom, which deactivates the aromatic ring towards electrophilic substitution. To circumvent this, the amino group is typically protected, for instance, as an amide (anilide), before acylation.

A plausible, though not widely reported, route could involve the acylation of an N-protected iodoaniline with an α-haloacetyl chloride, followed by deprotection. More recently, the development of chiral iodoaniline-based catalysts for the α-functionalization of ketones highlights the utility of iodoaniline scaffolds in modern organic synthesis, suggesting the potential for designing novel synthetic routes based on these structures. nih.gov

Iodohydroxylation/Iodoetherification from Aromatic Alkenes

The addition of iodine and an oxygen-containing nucleophile across the double bond of an aromatic alkene, such as 4-methoxystyrene, presents another potential synthetic avenue to α-iodo ketones. This process, known as iodohydroxylation (with water as the nucleophile) or iodoetherification (with an alcohol), proceeds via an electrophilic addition mechanism.

The reaction is initiated by the attack of the alkene's π-electrons on an electrophilic iodine species, leading to the formation of a cyclic iodonium ion intermediate. Subsequent backside attack by the oxygen nucleophile at the more substituted carbon atom opens the three-membered ring, resulting in a β-iodo alcohol or ether. Oxidation of this intermediate would then yield the desired α-iodo ketone.

Recent studies have shown that the reaction of styrenes with N-hydroxyimides and iodine in the presence of an oxidant like diacetoxyiodobenzene (B1259982) can lead to iodo-oxyimidation products through a radical pathway. beilstein-journals.org This suggests that radical-based approaches could also be harnessed for the difunctionalization of styrenes to access precursors for α-iodo ketones.

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical practices has spurred the development of more environmentally friendly methods for the synthesis of organic compounds, including Ethanone, 2-iodo-1-(4-methoxyphenyl)-. These green approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Technologies

A significant advancement in green chemistry is the development of solvent-free reaction conditions. For the α-iodination of ketones, solid-state grinding has emerged as a viable and eco-friendly alternative to traditional solvent-based methods. This technique involves the mechanical grinding of the reactants in a mortar and pestle, often in the presence of a solid-supported reagent or catalyst.

For instance, the selective α-iodination of aromatic ketones has been achieved by grinding the ketone with iodine and Oxone® (2KHSO\textsubscript{5}·KHSO\textsubscript{4}·K\textsubscript{2}SO\textsubscript{4}). nih.gov This solvent-free approach offers several advantages, including reduced waste, simpler work-up procedures, and often shorter reaction times.

Deep Eutectic Solvents (DES) and Microwave-Assisted Synthesis in Analogous Systems

Deep eutectic solvents (DESs) have gained prominence as green and sustainable alternatives to conventional volatile organic solvents. mdpi.com DESs are mixtures of two or more components that, when combined in a specific molar ratio, exhibit a significant depression in melting point, forming a liquid at or near room temperature. They are often biodegradable, non-toxic, and can be prepared from readily available and inexpensive starting materials.

Microwave-assisted organic synthesis is another cornerstone of green chemistry, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating methods. ijnrd.org The combination of DESs as reaction media with microwave irradiation presents a powerful and sustainable synthetic strategy. mdpi.commdpi.com While a specific protocol for the synthesis of Ethanone, 2-iodo-1-(4-methoxyphenyl)- using this combined approach has not been extensively reported, the principles have been successfully applied to a wide range of organic transformations. The high polarity of many DESs makes them excellent media for absorbing microwave energy, leading to efficient and uniform heating of the reaction mixture.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low |

| Heating | Conduction/Convection (often uneven) | Direct dielectric heating (uniform) |

| Yields | Often lower | Often higher |

| Side Reactions | More prevalent | Reduced |

Metal-Free Catalysis and Sustainable Methodologies in Related Iodination Reactions

The development of metal-free catalytic systems is a key goal in green chemistry to avoid the environmental and economic issues associated with heavy metal catalysts. For the α-iodination of ketones, several metal-free and sustainable methodologies have been reported.

A common approach involves the use of molecular iodine (I\textsubscript{2}) in combination with a stoichiometric oxidant. However, greener methods utilize catalytic amounts of an activator and a terminal oxidant such as air (O\textsubscript{2}) or hydrogen peroxide (H\textsubscript{2}O\textsubscript{2}). For example, the aerobic oxidative iodination of ketones can be catalyzed by sodium nitrite (B80452) in an aqueous micellar system, using air as the ultimate oxidant. nih.gov

Other metal-free systems for the direct α-iodination of aromatic ketones employ iodine in the presence of an oxidizing agent like m-iodosylbenzoic acid or under electrochemical conditions. nih.govresearchgate.net These methods often proceed under mild conditions and offer high atom economy, making them attractive from a sustainability perspective.

Reactivity and Transformation Pathways of Ethanone, 2 Iodo 1 4 Methoxyphenyl

Reactions Involving the Alpha-Iodo Moiety

The carbon-iodine bond at the position alpha to the carbonyl group is the most reactive site for many transformations. The electron-withdrawing effect of the adjacent ketone significantly activates the α-carbon towards nucleophilic attack, making the iodide an excellent leaving group.

Nucleophilic Substitution Reactions with Various Nucleophiles

The primary reaction pathway involving the α-iodo group is nucleophilic substitution, where the iodide ion is displaced by a wide variety of nucleophiles. This SN2 reaction is highly efficient due to the activated nature of the substrate.

A prominent example is the Hantzsch thiazole synthesis, where Ethanone (B97240), 2-iodo-1-(4-methoxyphenyl)- reacts with a sulfur-containing nucleophile like thiourea. In this reaction, the thiourea sulfur atom attacks the α-carbon, displacing the iodide. A subsequent intramolecular condensation between the ketone and the second amino group of the thiourea leads to the formation of a five-membered heterocyclic ring system. This reaction provides a direct route to pharmacologically relevant 2-aminothiazole derivatives. nanomedicine-rj.comnih.gov The reaction of the bromo-analogue with thiourea proceeds to give 2-amino-4-(4-methoxyphenyl)-1,3-thiazole in high yield. researchgate.netresearchgate.net

Oxygen-based nucleophiles also readily react. For instance, phenoxides can displace the iodide to form α-aryloxy ketones. The reaction of the analogous 2-bromo-1-(4-methoxyphenyl)ethanone with phenol or 2-methoxyphenol under basic conditions yields the corresponding 1-(4-methoxyphenyl)-2-phenoxyethanone derivatives. rsc.org This transformation is a classic example of Williamson ether synthesis on an activated α-keto substrate.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product | Reaction Type |

|---|---|---|---|

| Thiourea | H₂NCSNH₂ | 2-Amino-4-(4-methoxyphenyl)thiazole | Hantzsch Thiazole Synthesis |

| Phenoxide | C₆H₅O⁻ | 2-Phenoxy-1-(4-methoxyphenyl)ethanone | Williamson Ether Synthesis |

| Amines (Primary) | R-NH₂ | 2-(Alkylamino)-1-(4-methoxyphenyl)ethanone | Amination |

Reductive Dehalogenation and Related Transformations

The carbon-iodine bond can be cleaved under reductive conditions to replace the iodine atom with a hydrogen atom, a process known as reductive dehalogenation. This transformation converts Ethanone, 2-iodo-1-(4-methoxyphenyl)- into its parent ketone, 1-(4-methoxyphenyl)ethanone (p-methoxyacetophenone). This reaction is useful when the α-iodo group is used to direct a previous transformation and needs to be removed in a subsequent step.

Various reducing agents can accomplish this, including hydride reagents like sodium borohydride (NaBH₄). vt.edu While NaBH₄ is primarily known for reducing carbonyls, it can also reduce more reactive alkyl halides, with the reactivity order being I > Br > Cl. The reduction is believed to proceed via an SN2 mechanism, where a hydride ion (H⁻) acts as the nucleophile, attacking the α-carbon and displacing the iodide ion. vt.edu Care must be taken with reaction conditions to achieve selectivity between carbonyl reduction and dehalogenation.

Role in Carbon-Carbon Bond Forming Reactions

As a potent electrophile, Ethanone, 2-iodo-1-(4-methoxyphenyl)- is an excellent substrate for forming new carbon-carbon bonds. It can be used to alkylate a variety of carbon-based nucleophiles. For example, enolates derived from ketones, esters, or malonates can attack the α-carbon, displacing the iodide and forming a new C-C bond. This leads to the synthesis of 1,4-dicarbonyl compounds or other more complex structures, which are valuable building blocks in organic synthesis.

Carbonyl Group Reactivity

The ketone functionality of Ethanone, 2-iodo-1-(4-methoxyphenyl)- undergoes the typical reactions of carbonyl compounds, including reduction, condensation, and addition. However, the presence of the α-iodo group can influence the outcome and may lead to competing side reactions.

Reduction Reactions to Form Corresponding Alcohols

The carbonyl group can be selectively reduced to a secondary alcohol, yielding 2-iodo-1-(4-methoxyphenyl)ethanol. This transformation requires a mild reducing agent that preferentially attacks the ketone over the carbon-iodine bond. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose. chemguide.co.ukumn.edu The reduction of aldehydes and ketones with NaBH₄ is a standard procedure that proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

The chemoselective reduction is highly feasible because ketones are generally more reactive towards NaBH₄ than alkyl iodides under controlled conditions (e.g., low temperature). wikipedia.org For example, the reduction of 2-phenoxy-1-(4-methoxyphenyl)ethanone, a structurally similar substrate, to the corresponding alcohol proceeds in near-quantitative yield, demonstrating the efficiency of carbonyl reduction in this class of compounds. rsc.org

Table 2: Carbonyl Reduction Product

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Ethanone, 2-iodo-1-(4-methoxyphenyl)- | NaBH₄ | 2-Iodo-1-(4-methoxyphenyl)ethanol | High (predicted) |

| 2-Phenoxy-1-(4-methoxyphenyl)ethanone | NaBH₄ | 2-Phenoxy-1-(4-methoxyphenyl)ethanol | 98% |

Condensation and Addition Reactions Involving the Ketone Functionality

The ketone carbonyl group can participate in various condensation and addition reactions to form new carbon-carbon bonds. However, the electrophilic nature of the α-carbon introduces a competitive reaction pathway.

Condensation Reactions: In base-catalyzed reactions like the Knoevenagel condensation, a compound with an active methylene group reacts with the ketone. wikipedia.orgpurechemistry.orgsigmaaldrich.com The base first deprotonates the active methylene compound to form a carbanion, which then attacks the carbonyl carbon. A subsequent dehydration step typically yields an α,β-unsaturated product. For Ethanone, 2-iodo-1-(4-methoxyphenyl)-, the use of a mild base is crucial to prevent a competing SN2 reaction at the α-carbon. wikipedia.org

Addition Reactions: Strongly nucleophilic and basic reagents, such as Grignard reagents (RMgX) or organolithium compounds, can add to the carbonyl group to form tertiary alcohols. masterorganicchemistry.comresearchgate.net However, these reagents can also induce elimination or substitution at the α-position. The Reformatsky reaction, which involves an organozinc reagent generated from an α-halo ester, is another classic carbonyl addition reaction. wikipedia.orgthermofisher.com While typically used with α-halo esters, similar reactivity could be explored with α-halo ketones.

Wittig Reaction: The Wittig reaction converts ketones into alkenes using a phosphonium ylide (a Wittig reagent). organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com The ylide acts as a carbon nucleophile, attacking the carbonyl carbon to form a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. organic-chemistry.orgwikipedia.org As with Grignard reagents, the strong basicity of many ylides could potentially cause side reactions at the α-position.

Aromatic Ring Functionalization and Reactivity

The reactivity of the aromatic ring in Ethanone, 2-iodo-1-(4-methoxyphenyl)- is governed by the electronic effects of its substituents: the methoxy (B1213986) (-OCH₃) group and the iodoacetyl (-COCH₂I) group. These substituents influence the electron density of the benzene ring, thereby dictating the feasibility and regioselectivity of reactions such as electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Potentials

The aromatic ring of Ethanone, 2-iodo-1-(4-methoxyphenyl)- possesses two key substituents that direct the course of electrophilic aromatic substitution (EAS) reactions. The methoxy group at the para-position (C4) is a powerful activating group. youtube.comorganicchemistrytutor.com Through resonance, the oxygen atom's lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions relative to itself. libretexts.orgpressbooks.pubyoutube.com This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.

Conversely, the acetyl group (-COCH₃), and by extension the iodoacetyl group, is a deactivating group. youtube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org Deactivating groups of this nature typically direct incoming electrophiles to the meta position. youtube.comlibretexts.org

In the case of 4-methoxyacetophenone, the parent structure, the directing effects of these two groups are combined. The potent activating and ortho, para-directing effect of the methoxy group dominates over the deactivating, meta-directing effect of the acetyl group. organicchemistrytutor.comfiveable.me Therefore, electrophilic substitution is directed to the positions ortho to the methoxy group (C3 and C5). Since the C4 position is already substituted, incoming electrophiles will preferentially add at the C3 and C5 positions, which are also meta to the iodoacetyl group. For instance, the chlorination of 4'-methoxyacetophenone with bleach under acidic conditions yields 3'-chloro-4'-methoxyacetophenone, demonstrating substitution at the position ortho to the methoxy group. acs.org The presence of the iodine atom on the side chain is not expected to significantly alter this regiochemical outcome.

Cross-Coupling Reactions at Aromatic Positions (e.g., Suzuki-Miyaura for related iodo-aryl systems)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental methods for forming carbon-carbon bonds. These reactions typically involve the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The reactivity of the organohalide is highly dependent on the halogen, with the general trend being I > Br > OTf >> Cl. libretexts.org Aryl iodides are therefore excellent substrates for these transformations.

It is important to note that for a Suzuki-Miyaura reaction to occur at an aromatic position, a halogen atom must be directly attached to the aromatic ring. The subject compound, Ethanone, 2-iodo-1-(4-methoxyphenyl)-, has the iodine atom on the α-carbon of the acetyl group, not on the phenyl ring. Therefore, it cannot directly participate in cross-coupling reactions at an aromatic position.

However, to illustrate the potential of this chemistry, one can consider a hypothetical isomer, such as Ethanone, 1-(3-iodo-4-methoxyphenyl)-, which would be an excellent candidate for Suzuki-Miyaura coupling. Such a reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkenyl groups at the C3 position of the aromatic ring. The table below provides representative examples of Suzuki-Miyaura reactions on related bromo-aryl ketone systems, which serve as analogues for the reactivity of iodo-aryl ketones. mdpi.comresearchgate.net

| Aryl Halide Substrate | Boronic Acid | Catalyst / Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃, Toluene, Reflux | 4-Bromobenzophenone | - |

| 3-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃, Toluene, Reflux | 3-Bromobenzophenone | - |

| 9-Benzyl-6-chloropurine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 9-Benzyl-6-(3-nitrophenyl)purine | 66% |

| 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, Toluene, 110 °C | 9-Benzyl-8-phenyladenine | 76% |

Stereoselective Transformations

The carbonyl group in Ethanone, 2-iodo-1-(4-methoxyphenyl)- is prochiral, meaning it can be converted into a chiral center. This makes the compound an excellent substrate for stereoselective transformations, particularly asymmetric reductions to form chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Biocatalytic Approaches for Chiral Alcohol Derivatives

Biocatalysis has emerged as a powerful and green methodology for the synthesis of enantiopure compounds. nih.govnih.gov The reduction of prochiral ketones to chiral alcohols is a well-established application, often employing isolated enzymes like alcohol dehydrogenases or whole-cell systems. researchgate.netresearchgate.net These biocatalysts can exhibit remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.nettudelft.nl

For substrates like Ethanone, 2-iodo-1-(4-methoxyphenyl)-, which belongs to the class of 2-haloacetophenones, specific enzymes have been shown to be highly effective. Research on a thermo- and solvent-stable alcohol dehydrogenase from Thermus sp. (TeSADH) has demonstrated that engineered mutants of this enzyme can asymmetrically reduce various 2-haloacetophenones to their corresponding (R)- or (S)-2-halo-1-arylethanols with excellent enantiopurity (>99% enantiomeric excess, ee). nih.gov The stereochemical outcome can be controlled by selecting specific enzyme mutants, providing access to either enantiomer of the desired chiral alcohol derivative. nih.gov

The data below, adapted from studies on related 2-haloacetophenones, illustrates the potential of this approach for generating chiral alcohol derivatives from Ethanone, 2-iodo-1-(4-methoxyphenyl)-. nih.gov

| Substrate | Enzyme Mutant (TeSADH) | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Chloro-4'-fluoroacetophenone | ΔP84/A85G | (S) | >99 | >99 |

| 2-Chloro-4'-chloroacetophenone | P84S/I86A | (R) | 45 | >99 |

| 2-Chloro-4'-chloroacetophenone | ΔP84/A85G | (S) | 21 | >99 |

| 2-Chloro-4'-bromoacetophenone | P84S/I86A | (R) | >99 | >99 |

| 2-Chloro-4'-bromoacetophenone | ΔP84/A85G | (S) | >99 | >99 |

Asymmetric Synthesis Utilizing Ethanone, 2-iodo-1-(4-methoxyphenyl)- as a Pro-chiral Substrate

Asymmetric synthesis aims to convert an achiral functional group in a substrate into a chiral one in a way that produces a significant excess of one stereoisomer. uwindsor.caiipseries.org The ketone functionality in Ethanone, 2-iodo-1-(4-methoxyphenyl)- is a classic example of a prochiral center. The carbonyl carbon is sp²-hybridized and planar, and attack by a reducing agent (e.g., a hydride) can occur from either of its two faces (re or si face). In a non-chiral environment, attack from either face is equally probable, resulting in a racemic mixture of the two enantiomeric alcohols.

In asymmetric synthesis, a chiral influence—such as a chiral catalyst, reagent, or enzyme—is used to differentiate between these two faces, leading to the preferential formation of one enantiomer. iipseries.orgsemanticscholar.org The biocatalytic reductions discussed previously are a prime example of this principle. The chiral active site of the enzyme binds the prochiral ketone in a specific orientation, forcing the hydride transfer from the cofactor (like NADPH) to occur predominantly on one face of the carbonyl group. This results in the formation of the corresponding chiral 2-iodo-1-(4-methoxyphenyl)ethanol with high enantiomeric excess. nih.gov This strategy provides a direct and highly efficient route to optically active halohydrins, which are versatile building blocks in organic synthesis.

Applications As a Synthetic Intermediate in Complex Molecule Construction

Building Block for Heterocyclic Systems

The unique structural features of 2-iodo-1-(4-methoxyphenyl)ethanone make it an ideal precursor for the synthesis of various heterocyclic compounds. The electrophilic carbonyl carbon and the carbon bearing the iodine atom are both susceptible to nucleophilic attack, providing multiple pathways for ring formation.

Synthesis of Chalcones and Flavonoids

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a base. wikipedia.org While direct condensation of 2-iodo-1-(4-methoxyphenyl)ethanone can be complex due to the reactive C-I bond, it can be readily converted into intermediates suitable for chalcone synthesis. Subsequently, these chalcones can undergo oxidative cyclization to form flavonoids, a class of naturally occurring compounds with significant pharmacological properties. nih.govnih.govresearchgate.net

The general pathway involves the reaction of a substituted acetophenone with a benzaldehyde.

| Reactant A | Reactant B | Base/Catalyst | Product |

| 1-(4-methoxyphenyl)ethanone derivative | Aromatic aldehyde | NaOH or KOH | Chalcone |

| 2'-hydroxychalcone | H₂O₂/base | Flavonol | Flavonoid |

| 2'-hydroxychalcone | Acid | Flavanone | Flavonoid |

Precursor for Triazole and Pyrazole Derivatives

The α-iodo functionality in 2-iodo-1-(4-methoxyphenyl)ethanone is a key feature that allows for its conversion into precursors for nitrogen-containing heterocycles like triazoles and pyrazoles.

Triazoles: The synthesis of 1,2,3-triazoles can be achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne. wikipedia.orgorganic-chemistry.orgsphinxsai.com The primary step in utilizing 2-iodo-1-(4-methoxyphenyl)ethanone for this purpose is its conversion to the corresponding α-azido ketone, 2-azido-1-(4-methoxyphenyl)ethanone. This intermediate can then react with a variety of alkynes, often catalyzed by copper(I), to yield 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net

Pyrazoles: Pyrazoles can be synthesized from 1,3-dicarbonyl compounds and their derivatives. galchimia.comnih.gov Starting from 2-iodo-1-(4-methoxyphenyl)ethanone, a 1,3-dicarbonyl intermediate can be generated through various methods, such as reaction with a β-ketoester. This intermediate can then undergo condensation with hydrazine or its derivatives to form the pyrazole ring. organic-chemistry.orgrjptonline.org Another approach involves the initial formation of an enaminone from the parent acetophenone, which then reacts with hydrazine. galchimia.com

| Starting Material | Key Intermediate | Reagent for Cyclization | Heterocycle |

| 2-iodo-1-(4-methoxyphenyl)ethanone | 2-azido-1-(4-methoxyphenyl)ethanone | Alkyne (Cu(I) catalyst) | 1,2,3-Triazole |

| 1-(4-methoxyphenyl)ethanone derivative | 1,3-dicarbonyl compound | Hydrazine | Pyrazole |

| 1-(4-methoxyphenyl)ethanone | Enaminone | Hydrazine | Pyrazole |

Role in the Synthesis of Other Nitrogen and Oxygen Heterocycles

The reactivity of α-haloketones extends to the synthesis of a variety of other nitrogen and oxygen-containing heterocycles.

Imidazoles: 2,4-Disubstituted imidazoles can be synthesized through the condensation of α-haloketones with amidines. orgsyn.org In this reaction, 2-iodo-1-(4-methoxyphenyl)ethanone would react with an amidine, such as benzamidine, to form the corresponding imidazole derivative. This method is widely used due to the accessibility of the starting materials. organic-chemistry.orgyoutube.combaranlab.org

Oxazoles: Oxazoles are another class of heterocycles that can be prepared from α-haloketones. The Robinson-Gabriel synthesis, for instance, involves the cyclization of an α-acylamino ketone. 2-iodo-1-(4-methoxyphenyl)ethanone can be converted to the necessary α-acylamino ketone intermediate by substitution of the iodide with an amide, followed by cyclization. researchgate.netresearchgate.netnsf.govnih.gov

Construction of Functionalized Aromatic and Aliphatic Systems

Beyond heterocyclic synthesis, 2-iodo-1-(4-methoxyphenyl)ethanone is a valuable precursor for creating functionalized aromatic and aliphatic molecules, leveraging the reactivity of both the iodine and carbonyl functionalities.

Pathways to Diaryl Ethers and Analogues

Diaryl ethers are a significant structural motif in many natural products and pharmaceuticals. The Ullmann condensation is a classical method for their synthesis, involving the copper-catalyzed reaction of an aryl halide with a phenol. organic-chemistry.orgmdpi.com A close analogue, 2-bromo-1-(4-methoxyphenyl)ethanone, has been shown to react with phenols to form diaryl ether linkages, suggesting a similar reactivity for the iodo-compound. rsc.org This reaction provides a direct route to α-aryloxy ketone derivatives, which are versatile intermediates for further transformations.

| Aryl Halide | Nucleophile | Catalyst | Product |

| 2-bromo-1-(4-methoxyphenyl)ethanone | 2-methoxyphenol | - | 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone |

| Aryl Iodide | Phenol | Copper(I) | Diaryl ether |

Formation of Substituted Ethanol and Ethyl Acetate Derivatives

The carbon-iodine bond in 2-iodo-1-(4-methoxyphenyl)ethanone is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Ethyl Acetate Derivatives: The reaction of 2-iodo-1-(4-methoxyphenyl)ethanone with an acetate salt, such as potassium acetate, leads to the formation of 2-acetoxy-1-(4-methoxyphenyl)ethanone. This nucleophilic substitution replaces the iodine atom with an acetoxy group, yielding an α-keto ester derivative.

Ethanol Derivatives: The carbonyl group of the resulting 2-substituted ethanone (B97240) can be subsequently reduced to a hydroxyl group. For example, the reduction of 2-acetoxy-1-(4-methoxyphenyl)ethanone using a reducing agent like sodium borohydride would yield 2-acetoxy-1-(4-methoxyphenyl)ethanol. This two-step sequence of substitution followed by reduction provides access to a range of functionalized 1,2-diols and their derivatives.

Involvement in Multi-Step Organic Synthesis for Diverse Scaffolds

The α-iodo functionality of Ethanone, 2-iodo-1-(4-methoxyphenyl)-, juxtaposed with a carbonyl group, renders it a highly reactive and versatile electrophilic building block in multi-step organic synthesis. This reactivity is harnessed by synthetic chemists to construct a wide array of complex molecular scaffolds, particularly heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can also influence the reactivity of the carbonyl group and the stability of reaction intermediates, thereby subtly modulating the course of these multi-step sequences.

A significant application of this compound is in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is highly valued for its efficiency and atom economy in generating molecular diversity. nih.gov Ethanone, 2-iodo-1-(4-methoxyphenyl)- serves as a key precursor for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles through well-established named reactions.

Synthesis of Pyrrole Scaffolds via Hantzsch Pyrrole Synthesis:

The Hantzsch pyrrole synthesis is a classic multicomponent reaction that utilizes an α-haloketone, a β-ketoester, and an amine (or ammonia) to construct substituted pyrrole rings. nih.gov In this context, Ethanone, 2-iodo-1-(4-methoxyphenyl)- acts as the α-haloketone component. The reaction sequence typically involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-carbon of the iodo-ketone. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrrole ring. This methodology allows for the introduction of the 4-methoxyphenyl (B3050149) moiety at a specific position on the pyrrole scaffold, providing a handle for further functionalization or for tuning the electronic properties of the final molecule.

Table 1: Hantzsch Pyrrole Synthesis using Ethanone, 2-iodo-1-(4-methoxyphenyl)-

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Scaffold |

| Ethanone, 2-iodo-1-(4-methoxyphenyl)- | β-Ketoester (e.g., Ethyl acetoacetate) | Amine (e.g., Ammonia, primary amines) | Substituted Pyrrole |

Construction of Thiazole Scaffolds:

The Hantzsch thiazole synthesis provides a direct route to thiazole derivatives through the condensation of an α-haloketone with a thioamide. Ethanone, 2-iodo-1-(4-methoxyphenyl)- can be effectively employed in this reaction. The mechanism involves the initial S-alkylation of the thioamide by the α-iodo ketone, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. This reaction is a cornerstone in the synthesis of a multitude of biologically active thiazole-containing compounds. dergipark.org.tr The resulting 2-substituted-4-(4-methoxyphenyl)thiazole can be further elaborated in subsequent synthetic steps.

A related multicomponent approach is the Asinger reaction, which can produce 3-thiazolines from an α-haloketone, a ketone or aldehyde, ammonia, and a sulfur source. nih.gov

Table 2: Synthesis of Thiazole Derivatives

| Reaction Name | Reactants | Resulting Scaffold |

| Hantzsch Thiazole Synthesis | Ethanone, 2-iodo-1-(4-methoxyphenyl)-, Thioamide | 2,4-Disubstituted Thiazole |

| Asinger Reaction | Ethanone, 2-iodo-1-(4-methoxyphenyl)-, Aldehyde/Ketone, Ammonia, Sulfur source | Substituted 3-Thiazoline |

Formation of Oxazole and Pyrazine Scaffolds:

The versatility of Ethanone, 2-iodo-1-(4-methoxyphenyl)- extends to the synthesis of other important heterocyclic scaffolds. In the Robinson-Gabriel synthesis, it can react with an amide to undergo cyclodehydration, yielding an oxazole ring. ijpsonline.com This provides a route to 2,5-disubstituted oxazoles bearing the 4-methoxyphenyl group.

Furthermore, the self-condensation of two molecules of the corresponding α-amino ketone, derived from Ethanone, 2-iodo-1-(4-methoxyphenyl)- by reaction with ammonia, is a key step in the Gutknecht pyrazine synthesis. wikipedia.org Subsequent oxidation of the resulting dihydropyrazine intermediate furnishes the aromatic pyrazine ring. researchgate.net This method allows for the synthesis of symmetrically substituted pyrazines.

Table 3: Synthesis of Oxazole and Pyrazine Scaffolds

| Reaction Type | Key Reactants | Resulting Scaffold |

| Robinson-Gabriel Synthesis | Ethanone, 2-iodo-1-(4-methoxyphenyl)-, Amide | Substituted Oxazole |

| Gutknecht Pyrazine Synthesis | α-Amino ketone (from Ethanone, 2-iodo-1-(4-methoxyphenyl)-) | Substituted Pyrazine |

The ability of Ethanone, 2-iodo-1-(4-methoxyphenyl)- to participate in these and other multi-step synthetic sequences underscores its importance as a valuable intermediate. The diverse scaffolds accessible from this single starting material highlight its utility in building molecular complexity and in the generation of libraries of compounds for various applications.

Advanced Characterization of Ethanone, 2-iodo-1-(4-methoxyphenyl)-

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of electron distribution and its consequences for molecular geometry and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For Ethanone (B97240), 2-iodo-1-(4-methoxyphenyl)-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, one would expect the phenyl ring to be nearly planar, with the methoxy (B1213986) and acetyl groups attached. The orientation of the iodoacetyl group relative to the methoxy-substituted phenyl ring would be a key outcome of such an optimization.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be thoroughly investigated using DFT. This information is foundational for understanding the molecule's reactivity.

Table 1: Predicted Structural Parameters of Ethanone, 2-iodo-1-(4-methoxyphenyl)- from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-I Bond Length | ~2.15 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.49 Å |

| O-CH3 Bond Length | ~1.36 Å |

| C-O-C (methoxy) Bond Angle | ~118° |

| Dihedral Angle (Phenyl-Carbonyl) | Variable, depending on conformation |

Note: These are typical values and would require specific calculations for confirmation.

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. While computationally less intensive than some post-HF methods, it neglects electron correlation, which can be important for accurate energy predictions. HF calculations would provide a baseline understanding of the molecule's orbitals and electronic properties.

To improve upon the HF approximation, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) or Configuration Interaction (CI) can be employed. These methods incorporate electron correlation to varying degrees, leading to more accurate predictions of energies and properties, albeit at a higher computational cost. For a molecule like Ethanone, 2-iodo-1-(4-methoxyphenyl)-, such methods would refine the understanding of its stability and electronic transitions.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For Ethanone, 2-iodo-1-(4-methoxyphenyl)-, the HOMO is likely to be located on the electron-rich 4-methoxyphenyl (B3050149) ring, indicating its propensity to act as an electron donor in reactions. Conversely, the LUMO is expected to be centered on the carbonyl group and the C-I bond, highlighting these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical potential, hardness, softness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties for Ethanone, 2-iodo-1-(4-methoxyphenyl)-

| Orbital | Primary Location | Role in Reactivity |

|---|---|---|

| HOMO | 4-Methoxyphenyl ring | Electron donation, electrophilic aromatic substitution |

Conformational Analysis and Energy Landscapes

Ethanone, 2-iodo-1-(4-methoxyphenyl)- possesses rotational freedom around several single bonds, particularly the bond connecting the carbonyl group to the phenyl ring and the C-C bond of the ethanone backbone. This flexibility gives rise to different spatial arrangements, or conformers, each with a distinct energy.

A conformational analysis, typically performed by systematically rotating key dihedral angles and calculating the energy at each step using methods like DFT, would reveal the molecule's preferred shapes. The results of such an analysis are often visualized as a potential energy surface or energy landscape, which maps the energy as a function of the rotational angles. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation. Understanding the relative energies of these conformers and the barriers between them is essential for predicting the molecule's behavior in different environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For Ethanone, 2-iodo-1-(4-methoxyphenyl)-, which is a versatile synthetic intermediate, computational studies can elucidate the mechanisms of its various transformations. For example, in nucleophilic substitution reactions where the iodide is displaced, calculations can map out the energy profile of the reaction, identifying the transition state structure and its associated activation energy. This information is invaluable for understanding reaction rates and selectivity. Similarly, reactions involving the carbonyl group or the aromatic ring can be modeled to predict outcomes and optimize reaction conditions.

Molecular Electrostatic Potential (MEP) and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For Ethanone, 2-iodo-1-(4-methoxyphenyl)-, an MEP map would likely show a negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a site for interaction with electrophiles or hydrogen bond donors. The area around the hydrogen atoms of the phenyl ring and the methyl group would exhibit a positive potential. Such a map provides an intuitive guide to the molecule's reactive sites and intermolecular interactions.

Theoretical Insights into Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Theoretical and computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) for vibrational spectra (IR) and Gauge-Independent Atomic Orbital (GIAO) calculations for Nuclear Magnetic Resonance (NMR) spectra, along with Time-Dependent DFT (TD-DFT) for electronic transitions (UV-Vis), provide valuable insights into the relationship between molecular structure and its spectral output. These methods allow for the calculation of vibrational frequencies, chemical shifts, and electronic absorption wavelengths, which can then be compared with experimental data to confirm structural assignments and understand electronic properties.

However, a comprehensive search of scientific literature and computational databases has revealed a lack of specific published theoretical studies on the spectroscopic data for Ethanone, 2-iodo-1-(4-methoxyphenyl)- . While computational methods are well-established for such analyses, specific research detailing the theoretical NMR, IR, and UV-Vis spectra for this particular compound is not available in the reviewed sources.

For context, computational studies on analogous compounds, such as 2-hydroxy-4-methoxyacetophenone, have successfully employed DFT methods (e.g., B3LYP/6-311++G(**)) to calculate and assign vibrational frequencies and NMR chemical shifts, showing good correlation with experimental values. researchgate.net Similarly, TD-DFT has been effectively used to predict the UV-Vis absorption spectra for a variety of natural and synthetic compounds, aiding in the understanding of their electronic transitions. mdpi.com

Without specific published computational data for Ethanone, 2-iodo-1-(4-methoxyphenyl)- , it is not possible to present detailed data tables of its theoretical spectroscopic properties. The generation of such data would require novel, dedicated computational research on the molecule.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies and Catalytic Systems

The direct α-iodination of the parent ketone, 4'-methoxyacetophenone, is the most common route to synthesize Ethanone (B97240), 2-iodo-1-(4-methoxyphenyl)-. Recent research has moved beyond classical methods that often require harsh conditions, focusing on novel catalytic systems that offer higher efficiency, selectivity, and better environmental profiles.

One of the most effective modern methods involves the use of copper(II) oxide (CuO) and molecular iodine (I₂) in methanol (B129727). thieme-connect.comorganic-chemistry.org This system is highly efficient, affording a 99% yield of 2-iodo-1-(4-methoxyphenyl)ethanone after refluxing for just one hour. thieme-connect.com Mechanistic studies indicate that CuO is a multifunctional reagent in this process. It acts as a catalyst to generate the reactive iodonium (B1229267) ion (I⁺), serves as a base to neutralize the hydrogen iodide (HI) byproduct, and reoxidizes iodide (I⁻) back into molecular iodine, creating a clean and efficient cycle. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

Other innovative and sustainable catalytic systems are also emerging. An aerobic oxidative iodination has been developed using sodium nitrite (B80452) (NaNO₂) as a catalyst, molecular iodine as the iodine source, and air as the terminal oxidant. rsc.org This reaction can be performed "on water" or within an aqueous micellar system using sodium dodecyl sulfate (SDS), which enhances reaction efficiency and provides excellent selectivity for α-iodination over aromatic ring iodination. rsc.orgnih.gov Further green approaches include the use of hydrogen peroxide (H₂O₂) or Oxone® as oxidants in conjunction with molecular iodine. nih.govmdpi.comresearchgate.net

| Catalyst/Reagent System | Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|

| CuO / I₂ | Methanol | Multifunctional catalyst, neutral conditions, rapid reaction. | 99% | thieme-connect.com |

| NaNO₂ / I₂ / Air / H₂SO₄ | Aqueous SDS Micelles | Uses air as terminal oxidant, green solvent system, high selectivity. | High | rsc.org |

| I₂ / 30% aq. H₂O₂ | Methanol or Solvent-Free | Green oxidant, effective under solvent-free conditions. | High | mdpi.comresearchgate.net |

| I₂ / Oxone® | Solvent-Free (Grinding) | Solid-state reaction, rapid, simple work-up. | Excellent (91%) | nih.gov |

Expanded Reactivity Profiles and Mechanistic Investigations

The reactivity of Ethanone, 2-iodo-1-(4-methoxyphenyl)- is characteristic of α-haloketones, which are notable for possessing two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the iodine atom. researchgate.netnih.gov The strong electron-withdrawing nature of the adjacent carbonyl group enhances the polarity of the carbon-iodine bond, making the α-carbon highly susceptible to nucleophilic substitution. nih.gov

Mechanistic studies confirm that the acid-catalyzed α-halogenation of ketones proceeds through the rate-determining formation of an enol intermediate, which then acts as a nucleophile to attack the electrophilic halogen. libretexts.org Conversely, under basic conditions, the mechanism involves the deprotonation of the acidic α-hydrogen to form an enolate, which subsequently reacts with iodine. webassign.net

The dual electrophilicity of α-haloketones makes them powerful building blocks for synthesizing a wide array of heterocyclic compounds. nih.govnih.govwikipedia.org For instance, they are key precursors in:

Hantzsch Thiazole Synthesis: Reacting with thioamides to form thiazole rings. wikipedia.org

Hantzsch Pyrrole Synthesis: Condensing with β-ketoesters and ammonia to produce pyrroles. wikipedia.org

Favorskii Rearrangement: Undergoing rearrangement in the presence of a base to form carboxylic acid derivatives. wikipedia.org

Future investigations are likely to expand on this reactivity, using the compound as a scaffold to access novel, complex molecular architectures with potential applications in medicinal chemistry and materials science.

Integration with Flow Chemistry and Automated Synthesis

While specific studies on the flow synthesis of Ethanone, 2-iodo-1-(4-methoxyphenyl)- are not prominent, the continuous flow synthesis of α-haloketones as a class is a significant area of emerging research. acs.org Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, better temperature control, and the ability to perform multi-step reactions without isolating potentially unstable intermediates. acs.org This is particularly relevant for halogenation reactions, which can be hazardous.

The integration of automated systems, which combine robotic liquid handlers with synthesis and storage units, is revolutionizing compound production in drug discovery. ucla.edunso-journal.orgyoutube.com Such platforms can be programmed to perform sequential reactions, purifications, and analyses, accelerating the synthesis of compound libraries for screening. The principles of automated synthesis are directly applicable to the production and subsequent derivatization of Ethanone, 2-iodo-1-(4-methoxyphenyl)-, enabling high-throughput exploration of its chemical space.

Advanced Computational Studies for Rational Molecular Design

Computational chemistry provides powerful tools for understanding the structural and electronic properties of halogenated compounds, thereby guiding the rational design of new molecules. Density Functional Theory (DFT) studies on halogenated acetophenones have been used to analyze the influence of the halogen substituent on intermolecular interactions like hydrogen bonding and aromatic stacking. nih.govdoaj.orgnih.gov

These computational models are crucial for several reasons:

Predicting Reactivity: The substitution of hydrogen with iodine significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be correlated with the molecule's reactivity and biological activity. mdpi.com

Understanding Noncovalent Interactions: Halogen bonding is a key noncovalent interaction where the iodine atom acts as an electron acceptor. Computational studies can model the strength and geometry of these bonds, which is vital for designing molecules that can bind effectively to biological targets like proteins. mdpi.com

Molecular Recognition: By predicting how halogenated molecules will interact with other molecules, such as a phenol, computational methods help in designing systems with specific recognition properties. nih.govdoaj.orgnih.gov

Future research will likely leverage these computational tools to design novel derivatives of Ethanone, 2-iodo-1-(4-methoxyphenyl)- with tailored electronic and binding properties for specific applications in drug design and materials science.

Sustainable and Eco-Friendly Approaches in Halogenated Compound Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of halogenated compounds to reduce environmental impact. ijprt.orgresearchgate.net For Ethanone, 2-iodo-1-(4-methoxyphenyl)-, this involves developing protocols that minimize waste, avoid hazardous reagents, and use environmentally benign solvents.

Key sustainable strategies include:

Use of Green Oxidants and Catalysts: Methods employing air as the terminal oxidant or using hydrogen peroxide, which yields only water as a byproduct, are prime examples of green chemistry. rsc.orgmdpi.com The CuO-catalyzed method is also considered clean as it operates under neutral conditions and allows for reagent recycling. organic-chemistry.org

Aqueous and Solvent-Free Conditions: Performing reactions in water, particularly within micellar systems, eliminates the need for volatile organic compounds (VOCs). rsc.orgtandfonline.com Solvent-free approaches, such as solid-state grinding with a reagent like Oxone®, further enhance the eco-friendly profile by simplifying purification and reducing solvent waste. nih.gov

Photochemical Methods: Emerging research into the photochemical synthesis of α-haloketones uses light to drive reactions, often under mild conditions. These methods can utilize less toxic halogen sources, such as inorganic salts, in place of elemental halogens, thereby reducing both hazard and waste. chemistryviews.org

These sustainable approaches are not only environmentally responsible but also often lead to more efficient and cost-effective chemical processes.

Q & A

Q. What are the recommended synthetic routes for preparing 2-iodo-1-(4-methoxyphenyl)ethanone, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves electrophilic iodination of 1-(4-methoxyphenyl)ethanone using iodine sources (e.g., I₂ with oxidizing agents) under acidic conditions. Optimization can include adjusting stoichiometry (e.g., 1.2–1.5 equiv I₂), temperature (0–25°C), and catalysts (e.g., H₂SO₄ or Lewis acids). Evidence from analogous bromination reactions (e.g., 2-bromo derivatives) suggests regioselectivity is influenced by the electron-donating methoxy group, favoring para-substitution . Yield improvements (e.g., 48–72%) may require inert atmospheres or iterative quenching to minimize byproducts.

Q. How can the purity and structural integrity of 2-iodo-1-(4-methoxyphenyl)ethanone be validated post-synthesis?

- Methodological Answer : Combine 1H/13C NMR to confirm iodination (disappearance of α-proton signals at ~2.6 ppm for the parent ketone and emergence of C–I coupling in 13C spectra). Mass spectrometry (EI-MS) should show the molecular ion peak [M⁺] at m/z 276 (C₉H₉IO₂). X-ray crystallography (e.g., SHELX refinement ) can resolve bond lengths (C–I ~2.10 Å) and confirm planar geometry. Purity assays (HPLC, GC-MS) using 99%+ reference standards are critical for quantification .

Q. What spectroscopic techniques are most effective for characterizing iodine substitution in this compound?

- Methodological Answer :

- UV-Vis : Detect absorbance shifts due to iodine’s heavy-atom effect (e.g., λmax ~260–280 nm).

- IR : Confirm ketone C=O stretch (~1680 cm⁻¹) and methoxy C–O (~1250 cm⁻¹).

- Raman Spectroscopy : Identify C–I stretching modes (~500–600 cm⁻¹) with minimal interference from aromatic vibrations .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of 2-iodo-1-(4-methoxyphenyl)ethanone in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the C–I bond dissociation energy (~45–50 kcal/mol) to evaluate suitability for Suzuki-Miyaura coupling. Fukui indices indicate nucleophilic attack at the iodine-bearing carbon. Solvent effects (e.g., DMF vs. THF) can be simulated using PCM models to optimize catalytic turnover .

Q. What experimental and crystallographic evidence explains contradictions in reported melting points for iodinated acetophenones?

- Methodological Answer : Discrepancies (e.g., mp 98–105°C) may arise from polymorphism or residual solvents. Single-crystal XRD (e.g., SHELXL ) can identify lattice packing differences. DSC/TGA analyses quantify thermal stability, while recrystallization in polar aprotic solvents (e.g., acetonitrile) standardizes crystal forms .

Q. How does the iodine substituent influence photophysical properties compared to bromo/chloro analogs?

Q. What mechanistic insights support the role of 2-iodo-1-(4-methoxyphenyl)ethanone in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Kinetic studies (e.g., UV-Vis monitoring) and Hammett plots (σ⁺ correlations) reveal the methoxy group’s +M effect activates the ring. Competitive iodination experiments (e.g., with H₂O₂/HI) validate regioselectivity via HPLC analysis of positional isomers .

Data-Driven Research Challenges

Q. How can conflicting NMR data for related iodoacetophenones be resolved?

- Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-reference with computational NMR predictors (e.g., ACD/Labs) and databases (NIST Chemistry WebBook ). For example, aromatic protons ortho to iodine exhibit deshielding (~7.8–8.0 ppm) due to inductive effects .

Q. What strategies mitigate iodine loss during high-temperature reactions (e.g., cyclizations)?

- Methodological Answer :

- Protecting Groups : Temporarily mask the ketone (e.g., as a ketal) to prevent retro-iodination.

- Microwave Synthesis : Shorten reaction times (5–10 min at 150°C) to reduce thermal degradation .

- Additives : Use iodide scavengers (e.g., Ag₂O) or radical inhibitors (BHT) in free-radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.